(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid
Overview
Description
(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid is a derivative of isoferulic acid, which is a hydroxycinnamic acidThis compound is known for its potential biological activities and is often studied for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid can be synthesized through the sulfonation of isoferulic acid. The sulfonation reaction is typically catalyzed by sulfuryltransferase enzymes, which facilitate the transfer of a sulfate group to the isoferulic acid molecule . The reaction conditions often involve the use of sulfuric acid or other sulfonating agents under controlled temperature and pH conditions to ensure the efficient formation of the sulfate ester.
Industrial Production Methods
Industrial production of isoferulic acid 3-sulfate may involve the use of biotechnological methods, such as microbial fermentation, where specific strains of bacteria or fungi are used to produce the compound. Alternatively, chemical synthesis methods involving the use of sulfuryltransferase enzymes in large-scale reactors can be employed to produce isoferulic acid 3-sulfate in significant quantities .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of isoferulic acid 3-sulfate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of solvents to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of isoferulic acid 3-sulfate depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted isoferulic acid derivatives .
Scientific Research Applications
(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of sulfate esters.
Mechanism of Action
The mechanism of action of isoferulic acid 3-sulfate involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates various signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) pathway, which plays a role in cell survival and apoptosis .
Comparison with Similar Compounds
(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
Ferulic acid: An isomer of isoferulic acid, known for its antioxidant and anti-inflammatory properties.
Caffeic acid: Another hydroxycinnamic acid with similar antioxidant activities.
Coumaric acid: A related compound with potential health benefits and applications in food and pharmaceuticals.
This compound is unique due to its specific sulfate ester group, which may enhance its solubility and bioavailability compared to its non-sulfated counterparts .
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMKMHVTKFJMAU-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857881 | |
Record name | (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258842-19-1 | |
Record name | (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoferulic acid 3-sulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563T2V2GJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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